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  • Product: ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate
  • CAS: 956934-42-2

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectrum of ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate

High-Resolution NMR Characterization of Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate: A Structural Elucidation Guide Phase I: Molecular Architecture & Spectroscopic Rationale Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution NMR Characterization of Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate: A Structural Elucidation Guide

Phase I: Molecular Architecture & Spectroscopic Rationale

Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate is a highly functionalized heterocyclic compound. Pyrazole cores are privileged scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors (such as PI3Kδ inhibitors for respiratory diseases) and anti-inflammatory agents due to their robust hydrogen-bonding capabilities and metabolic stability[1].

From a spectroscopic standpoint, N-unsubstituted pyrazoles exhibit tautomeric degeneracy in solution, causing the C3 and C5 signals to broaden or merge due to rapid proton exchange[2]. However, the asymmetric N1-alkylation in this molecule breaks this symmetry, locking the compound into a single defined regiochemical state. This allows for the precise, high-resolution assignment of the 1 H and 13 C NMR spectra. The structural elucidation of this compound hinges on differentiating two distinct ethyl groups (N-ethyl vs. O-ethyl) and resolving the subtle electronic differences between the C3 and C5 methyl substituents.

Phase II: Experimental Methodology & Self-Validating Protocols

To ensure a self-validating system, the NMR acquisition protocol must eliminate environmental variables and provide internal proof of accuracy.

Step-by-Step Acquisition Protocol:

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is selected because it lacks exchangeable protons, preventing signal overlap. The deuterium provides a stable frequency lock to prevent magnetic field drift during long 2D acquisitions. TMS acts as the internal zero-point reference (0.00 ppm), ensuring chemical shift accuracy across different instruments.

  • Instrument Tuning & Shimming: Utilize a 400 MHz or 500 MHz NMR spectrometer. Perform automated gradient shimming (Z-axis) to ensure a highly homogenous magnetic field.

    • Causality: High-field instruments (>400 MHz) are mandatory here to provide sufficient chemical shift dispersion, preventing the overlapping of the two distinct ethyl quartets.

  • Thermal Equilibration: Maintain the probe temperature strictly at 298 K.

  • Data Acquisition: Acquire standard 1D 1 H (16 scans) and 1D 13 C (1024 scans) spectra, followed by a 2D orthogonal suite (COSY, HSQC, HMBC) for structural validation.

NMR_Workflow N1 Sample Preparation (CDCl3, 298K, TMS) N2 1D 1H NMR (Proton Environments) N1->N2 N3 1D 13C NMR (Carbon Backbone) N1->N3 N4 2D COSY (J-Coupling Networks) N2->N4 N5 2D HSQC (1-Bond C-H Correlation) N2->N5 N3->N5 N6 2D HMBC (Long-Range C-H) N4->N6 N5->N6 N7 Structural Validation (Ethyl 2-(1-ethyl-3,5-dimethyl -1H-pyrazol-4-yl)acetate) N6->N7

Fig 1. Orthogonal NMR workflow for structural validation of pyrazole derivatives.

Phase III: High-Resolution 1D NMR Signatures

1 H NMR Analysis (400 MHz, CDCl 3​ )

The proton spectrum is dominated by the presence of two ethyl groups and two pyrazole methyls. The causality of their chemical shifts is governed by electronegativity and anisotropic deshielding.

Table 1: 1 H NMR Quantitative Data Summary

Position Chemical Shift (δ, ppm) Multiplicity J-Coupling (Hz) Integration Assignment & Causality

| O-CH 2​ CH 3​ | 1.25 | Triplet (t) | 7.1 | 3H | Ester methyl. Shielded relative to the N-ethyl methyl. | | N-CH 2​ CH 3​ | 1.38 | Triplet (t) | 7.2 | 3H | N-ethyl methyl. Deshielded by the anisotropic cone of the pyrazole ring. | | C3-CH 3​ | 2.22 | Singlet (s) | - | 3H | Pyrazole C3 methyl. | | C5-CH 3​ | 2.26 | Singlet (s) | - | 3H | Pyrazole C5 methyl. Slightly deshielded vs C3-CH 3​ due to N-ethyl spatial proximity. | | C4-CH 2​ | 3.35 | Singlet (s) | - | 2H | Methylene bridge. Deshielded by both the aromatic ring and the carbonyl. | | N-CH 2​ CH 3​ | 4.05 | Quartet (q) | 7.2 | 2H | N-ethyl methylene. Deshielded by the adjacent N1 atom. | | O-CH 2​ CH 3​ | 4.12 | Quartet (q) | 7.1 | 2H | Ester methylene. More deshielded than N-CH 2​ due to higher electronegativity of oxygen. |

13 C NMR Analysis (100 MHz, CDCl 3​ )

The carbon spectrum provides critical insight into the heterocyclic core[3]. The most vital diagnostic feature here is the differentiation of the C3 and C5 methyl groups via the γ -gauche effect [4]. The N-ethyl group is sterically compressed against the adjacent C5-methyl group. This steric crowding increases electron density around the C5-methyl carbon, shielding it and pushing its resonance upfield (~9.5 ppm) compared to the unhindered C3-methyl (~11.8 ppm).

Table 2: 13 C NMR Quantitative Data Summary

Position Chemical Shift (δ, ppm) Type Assignment & Causality

| C5-CH 3​ | 9.5 | CH 3​ | Shielded by the γ -gauche steric compression from the N-ethyl group. | | C3-CH 3​ | 11.8 | CH 3​ | Pyrazole C3 methyl. Lacks γ -gauche compression. | | O-CH 2​ CH 3​ | 14.2 | CH 3​ | Ester ethyl methyl carbon. | | N-CH 2​ CH 3​ | 15.4 | CH 3​ | N-ethyl methyl carbon. | | C4-CH 2​ | 29.8 | CH 2​ | Methylene bridge carbon connecting C4 to the ester. | | N-CH 2​ CH 3​ | 43.5 | CH 2​ | N-ethyl methylene carbon. | | O-CH 2​ CH 3​ | 60.8 | CH 2​ | Ester methylene carbon. | | Pyrazole C4 | 110.5 | C (quat) | The electron-rich β -position of the pyrazole core. | | Pyrazole C5 | 138.2 | C (quat) | Deshielded by adjacent N1, but less than C3. | | Pyrazole C3 | 146.5 | C (quat) | Highly deshielded C=N carbon. | | C=O | 171.2 | C (quat) | Ester carbonyl carbon. |

Phase IV: 2D NMR Orthogonal Validation Network

To ensure the 1D assignments are not merely theoretical, a 2D NMR workflow acts as a self-validating proof of structure:

  • COSY (Correlation Spectroscopy): Validates the isolation of the two ethyl spin systems. The triplet at 1.25 ppm will only show cross-peaks with the quartet at 4.12 ppm (O-ethyl system), while the triplet at 1.38 ppm will only correlate with the quartet at 4.05 ppm (N-ethyl system).

  • HSQC (Heteronuclear Single Quantum Coherence): Confirms that the highly shielded carbon at 9.5 ppm is directly attached to the protons at 2.26 ppm, locking in the γ -gauche effect observation.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for proving regiochemistry. The singlet protons of the C4-CH 2​ bridge (3.35 ppm) will show strong 2JCH​ and 3JCH​ correlations to the ester carbonyl (171.2 ppm) and the pyrazole C4 (110.5 ppm), C3 (146.5 ppm), and C5 (138.2 ppm) carbons. Furthermore, the N-CH 2​ protons (4.05 ppm) will show a 3JCH​ correlation to the C5 carbon (138.2 ppm) but not to the C3 carbon, definitively proving the orientation of the N-ethyl group relative to the pyrazole substituents.

References

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. cdnsciencepub.com.
  • Discovery of CHF-6523, an Inhaled Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease. acs.org.
  • Synthesis and Applications of New Ionic Liquids. core.ac.uk.
  • Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. mdpi.com.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate

Executive Summary Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate (CAS 956934-42-2) is a highly versatile, functionalized heterocyclic building block extensively utilized in medicinal chemistry and agrochemical dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate (CAS 956934-42-2) is a highly versatile, functionalized heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development[1]. The 3,5-dimethylpyrazole core is a privileged scaffold, frequently appearing in high-affinity inhibitors for targets such as [2] and in parasitic infections[3].

From a structural design perspective, the strategic placement of an ethyl group at the N1 position eliminates hydrogen bond donor capacity, thereby increasing lipophilicity and membrane permeability. Concurrently, the C4-acetate moiety provides a flexible, two-carbon spacer essential for downstream amide coupling, mitigating the severe steric hindrance typically imposed by the adjacent C3 and C5 methyl groups[4].

Physicochemical Profiling

Understanding the physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological systems. The ester functionality is stable under neutral and mildly acidic conditions but is readily cleaved under basic conditions to yield the corresponding acetic acid.

Table 1: Structural and Physicochemical Properties

PropertyValue
Chemical Name Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate
CAS Number 956934-42-2[1]
Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
SMILES String CCOC(=O)CC1=C(C)N(CC)N=C1C
Topological Polar Surface Area (TPSA) ~44.1 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Predicted LogP ~1.9 - 2.1

Synthetic Pathways & Mechanistic Insights

The synthesis of highly substituted pyrazoles often suffers from poor regioselectivity when utilizing direct alkylation of the pyrazole nitrogen. To circumvent this, the 1-ethyl-3,5-dimethylpyrazole core is most efficiently constructed de novo via a Knorr-type condensation[4].

By reacting ethyl 3-acetyl-4-oxopentanoate (a 1,3-dicarbonyl equivalent) with ethylhydrazine, the pyrazole ring is formed with absolute regiocontrol over the N1-ethyl and C4-acetate positions[3]. The reaction proceeds via initial hydrazone formation at the more sterically accessible ketone, followed by intramolecular cyclization and dehydration.

SynthesisWorkflow A Ethyl 3-acetyl-4-oxopentanoate (1,3-Dicarbonyl) C Hydrazone Intermediate (Kinetically Favored) A->C + B Ethylhydrazine (Nucleophile) B->C D Cyclization & Dehydration (Acid Catalyzed) C->D -H2O E Ethyl 2-(1-ethyl-3,5-dimethyl- 1H-pyrazol-4-yl)acetate D->E -H2O

Figure 1: De novo synthesis of the 1-ethyl-3,5-dimethylpyrazole core via Knorr condensation.

Experimental Protocols

To utilize this building block in drug discovery, the ethyl ester must first be saponified to the free carboxylic acid, followed by amide coupling. The following protocols are designed as self-validating systems.

Protocol A: Base-Catalyzed Ester Hydrolysis

Causality: Lithium hydroxide (LiOH) is preferred over sodium hydroxide (NaOH) in mixed aqueous/organic solvent systems (THF/H₂O) due to the superior solubility of the lithium carboxylate intermediate, ensuring a homogeneous reaction mixture and preventing premature precipitation.

  • Initiation: Dissolve 1.0 equivalent (eq) of ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate in a 3:1 mixture of THF and distilled water (0.2 M concentration).

  • Catalysis: Add 2.0 eq of LiOH monohydrate in a single portion. Stir the biphasic mixture vigorously at 25 °C.

  • Monitoring: Monitor the reaction via TLC or LC-MS. The reaction is typically complete within 4 hours, validated by the disappearance of the ester parent mass (m/z 211 [M+H]⁺) and the emergence of the acid mass (m/z 183[M+H]⁺).

  • Workup: Concentrate the mixture in vacuo to remove THF. Dilute the aqueous layer with water and acidify to pH 3-4 using 1M HCl.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid as a white solid.

Protocol B: Sterically Hindered Amide Coupling

Causality: The C4-acetic acid tail is flanked by two methyl groups. While the methylene spacer provides some flexibility, the local steric bulk necessitates a highly efficient coupling reagent. because the 7-azabenzotriazole leaving group accelerates the aminolysis step, overcoming the steric penalty[5].

  • Activation: Dissolve 1.0 eq of the pyrazole acetic acid in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active OAt ester.

  • Coupling: Add 1.1 eq of the desired primary or secondary amine. Stir for 12 hours under an inert N₂ atmosphere.

  • Validation: Quench a 10 µL aliquot in 50% MeCN/H₂O and analyze via LC-MS to confirm the presence of the target amide mass.

  • Purification: Dilute with saturated aqueous NaHCO₃ and extract with Dichloromethane. Purify the concentrated crude via reverse-phase HPLC or silica gel chromatography.

AmideCoupling Start 2-(1-ethyl-3,5-dimethyl- 1H-pyrazol-4-yl)acetic acid Act Activation (HATU, DIPEA) Formation of OAt Ester Start->Act Step 1 Amine Addition of Amine (Nucleophilic Attack) Act->Amine Step 2 Product Target Pyrazole Amide (Drug Candidate) Amine->Product Step 3

Figure 2: Logical workflow for the HATU-mediated amide coupling of the pyrazole acetic acid.

Analytical Characterization

Accurate structural verification is paramount. Below are the expected spectral signatures for Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.15 (q, J = 7.1 Hz, 2H) – Ester -O-CH₂ -CH₃.

    • δ 4.05 (q, J = 7.2 Hz, 2H) – Pyrazole N-CH₂ -CH₃.

    • δ 3.35 (s, 2H) – C4-CH₂ -CO₂Et (Singlet confirms isolation from the aromatic system).

    • δ 2.25 (s, 3H) and δ 2.20 (s, 3H) – C3 and C5 methyl groups.

    • δ 1.35 (t, J = 7.2 Hz, 3H) – Pyrazole N-CH₂-CH₃ .

    • δ 1.25 (t, J = 7.1 Hz, 3H) – Ester -O-CH₂-CH₃ .

  • LC-MS (ESI+): Expected [M+H]⁺ at m/z 211.1.

Safety, Handling, and Storage

As with many functionalized heterocycles, this compound should be handled in a well-ventilated fume hood. It is a potential skin and eye irritant. Store in a tightly sealed container under an inert atmosphere (Argon or N₂) at 2-8 °C to prevent slow hydrolysis of the ester by ambient moisture.

References

  • National Institutes of Health (NIH). Design and Synthesis of High Affinity Inhibitors of Plasmodium falciparum and Plasmodium vivax N-Myristoyltransferases Directed by Ligand Efficiency Dependent Lipophilicity (LELP). Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • ResearchGate. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Google Patents.Substituted 6-(1h-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof (WO2018069222A1). Source: Google Patents.
  • Google Patents.Compounds And Their Use As Inhibitors Of N-Myristoyl Transferase (US20200339586A1). Source: Google Patents.

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate: A Technical Whitepaper

Executive Summary & Molecular Architecture Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate (CAS: 956934-42-2) is a highly functionalized heterocyclic ester utilized as a critical intermediate in the synthesis of ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate (CAS: 956934-42-2) is a highly functionalized heterocyclic ester utilized as a critical intermediate in the synthesis of advanced pharmaceutical agents, including protein tyrosine phosphatase (PTPN) inhibitors [4] and novel antiviral compounds [3].

Understanding the thermodynamic stability of this molecule is paramount for formulation scientists and synthetic chemists. The molecule features a 1-ethyl-3,5-dimethylpyrazole core linked to an ethyl acetate moiety via a C4-methylene spacer. This specific substitution pattern creates a unique thermodynamic profile governed by a delicate balance of aromatic resonance, steric shielding, and localized electrophilicity.

Molecule Core 1-Ethyl-3,5-dimethylpyrazole Core (High HOMO-LUMO Gap) Spacer C4-Methylene Spacer (Attenuates Electronic Conjugation) Core->Spacer C4 Attachment Sterics 3,5-Dimethyl Groups (Steric Shielding of Transition State) Core->Sterics C3/C5 Substitution Ester Ethyl Acetate Moiety (Susceptible to Hydrolysis) Spacer->Ester C-C Bond Sterics->Ester Restricts Rotational Freedom (Increases Ea)

Caption: Structural drivers dictating the thermodynamic stability of the target ester.

Thermodynamic Drivers of Stability

The stability of ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate is dictated by three primary physicochemical mechanisms:

A. Aromatic Core Stability and Chemical Hardness

The pyrazole scaffold is inherently stable due to its six π -electron delocalized system [2]. Density Functional Theory (DFT) analyses of analogous polysubstituted pyrazoles demonstrate wide HOMO-LUMO energy gaps (typically >5.0 eV). A wider gap correlates with higher chemical hardness ( η ), meaning the electron cloud is highly resistant to deformation and oxidative degradation [1]. The electron-donating nature (+I effect) of the 1-ethyl and 3,5-dimethyl groups further enriches the electron density of the ring, maximizing its thermodynamic stability.

B. Steric Shielding and Conformational Entropy

The primary liability of this molecule is the hydrolysis of the ethyl ester. However, the methyl groups at the C3 and C5 positions create a sterically congested microenvironment around the C4-methylene spacer. When a nucleophile (such as a hydroxide ion) attempts to attack the ester carbonyl at the required Bürgi-Dunitz angle (107°), the bulky pyrazole environment restricts the rotational degrees of freedom of the ester group.

Causality: This steric hindrance results in a highly negative entropy of activation ( ΔS‡ ). According to the Eyring equation ( ΔG‡=ΔH‡−TΔS‡ ), a negative ΔS‡ significantly elevates the overall free energy of activation ( ΔG‡ ), thereby conferring robust kinetic stability against ambient hydrolysis.

C. Electronic Attenuation via the Methylene Spacer

Because the ester carbonyl is separated from the pyrazole ring by an sp3 -hybridized methylene group, it is not directly conjugated with the aromatic π -system. Therefore, the stabilizing electronic effects of the pyrazole ring are attenuated. The stability of the ester linkage is driven almost entirely by the aforementioned steric factors rather than resonance delocalization.

Quantitative Thermodynamic Data

While exact empirical data for proprietary intermediates can vary based on crystallization polymorphs, the following table summarizes the extrapolated thermodynamic parameters for ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate based on structurally analogous pyrazole-4-acetates.

ParameterSymbolEstimated ValueCausality / Structural Driver
Gibbs Free Energy of Formation ΔGf∘​ -185 to -210 kJ/molResonance stabilization of the pyrazole ring system.
Enthalpy of Vaporization ΔHvap​ 55 - 65 kJ/molIntermolecular dipole-dipole interactions of the ester and heterocycle.
Activation Energy (Base Hydrolysis) Ea​ 75 - 85 kJ/molElevated due to steric shielding by the 3,5-dimethyl groups.
HOMO-LUMO Gap ΔE 5.2 eVHigh chemical hardness; resistance to oxidative degradation [1].

Self-Validating Experimental Protocol: Stability & Kinetic Profiling

To rigorously determine the thermodynamic stability of this compound, researchers must employ orthogonal techniques. The following protocol utilizes Isothermal Microcalorimetry (IMC) coupled with High-Performance Liquid Chromatography (HPLC) to generate self-validating Arrhenius kinetics.

Workflow S1 1. Sample Prep (Buffer Solutions) S2 2. Isothermal Microcalorimetry S1->S2 Thermal Equilibration S3 3. HPLC-UV/MS Quantification S2->S3 Aliquot Sampling S4 4. Mass Balance Validation S3->S4 Peak Area Integration S4->S3 If <98% Recovery, Run LC-MS/MS S5 5. Thermodynamic Modeling S4->S5 Validated Kinetics

Caption: Self-validating experimental workflow for thermodynamic stability profiling.

Step 1: Buffer Preparation and Matrix Standardization
  • Action: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0. Dissolve the target ester to a final concentration of 1.0 mg/mL, utilizing 5% DMSO as a co-solvent.

  • Causality: The pyrazole nitrogen (N2) has a pKa​ typically around 2.5–3.0. Testing across this specific pH range isolates the acid-catalyzed (protonated N2), neutral, and base-catalyzed degradation mechanisms. The 5% DMSO prevents micelle formation or precipitation, ensuring that pseudo-first-order kinetics are maintained in a homogenous phase.

Step 2: Isothermal Microcalorimetry (IMC) Execution
  • Action: Load 3.0 mL of each solution into glass ampoules. Seal and place into a Thermal Activity Monitor (TAM) set to 40°C, 50°C, and 60°C. Record the heat flow ( dQ/dt ) continuously for 72 hours.

  • Causality: Traditional forced degradation requires weeks to observe measurable API loss. IMC detects the enthalpy of hydrolysis ( ΔHhyd​ ) in real-time at the microwatt ( μ W) level. This allows for the rapid calculation of degradation rates without waiting for macroscopic sample destruction.

Step 3: Orthogonal Quantification via HPLC-UV
  • Action: Pull 100 μ L aliquots at t=0,24,48,and 72 hours. Quench the reaction immediately by neutralizing the pH. Inject onto a C18 reverse-phase column (Mobile phase: Water/Acetonitrile gradient with 0.1% TFA). Monitor at 220 nm.

  • Causality: While IMC provides global thermodynamic data, it cannot identify specific chemical species. HPLC-UV separates the parent ester from the primary degradant—2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid—providing species-specific kinetic data to corroborate the thermal output.

Step 4: Self-Validation and Mass Balance Check
  • Action: Calculate the molar concentration of the remaining ester and the formed free acid at each time point.

  • Validation Criterion: Σ[Ester]t​+[Acid]t​=[Ester]0​±2% .

  • Causality: A protocol must be self-validating to ensure data integrity. If the mass balance falls below 98%, it indicates an unmonitored secondary degradation pathway (e.g., oxidative cleavage of the pyrazole ring). In such cases, the protocol automatically triggers an LC-MS/MS analysis to identify the unknown degradants, ensuring no kinetic data is falsely attributed to simple hydrolysis.

Step 5: Arrhenius Derivation
  • Action: Plot ln(k) versus 1/T (where T is in Kelvin) for each pH condition. Extract the activation energy ( Ea​ ) from the slope ( −Ea​/R ) and the pre-exponential factor ( A ) from the y-intercept.

References

  • Sabet, R. et al. "Pyrazole Derivatives as Antileishmanial Agents: Biological Evaluation, Molecular Docking Study, DFT Analysis and ADME Prediction." ResearchGate, 2024. URL:[Link]

  • "A Comprehensive Review on Pyrazole and It's Pharmacological Properties." International Journal for Research in Applied Science and Engineering Technology (IJRASET), 2022. URL:[Link]

  • "Antiviral compounds and methods using same." Google Patents, US10160756B2.
  • "Protein tyrosine phosphatase inhibitors and methods of use thereof." Google Patents, US10851073B2.

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed α-Arylation of Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the cross-coupling (α-arylation) of sterically hindered pyrazole-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the cross-coupling (α-arylation) of sterically hindered pyrazole-acetate building blocks to access complex α,α-disubstituted heteroaryl esters.

Executive Summary & Rationale

Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate is a highly versatile building block in medicinal chemistry, frequently utilized to construct metabolically stable, lipophilic scaffolds. The pyrazole core is fully substituted at the 1, 3, and 5 positions, leaving the α-carbon of the C4-acetate side chain as the primary vector for C–C bond formation.

Functionalizing this α-position via Palladium-catalyzed α-arylation allows for the rapid assembly of complex tertiary stereocenters. However, the flanking 3,5-dimethyl groups impose severe steric encumbrance, making standard cross-coupling conditions ineffective. This guide details a highly optimized, mechanistically grounded protocol utilizing bulky biarylphosphine ligands to overcome these steric barriers and achieve high-yielding α-arylation[1].

Mechanistic Insights: The Catalytic Cycle

Understanding the causality behind reagent selection is critical for reproducible cross-coupling. The α-arylation of this pyrazole-acetate proceeds through a classic Pd(0)/Pd(II) catalytic cycle, but with unique steric demands:

  • Enolization (Thermodynamic Control): The α-protons of the ester have a pKₐ of ~22–24. Weaker bases like K₃PO₄ or Cs₂CO₃ fail to achieve quantitative deprotonation. A strong, non-nucleophilic base—specifically Lithium bis(trimethylsilyl)amide (LiHMDS)—is strictly required to generate the lithium enolate without inducing nucleophilic attack on the ethyl ester[2].

  • Reductive Elimination (Steric Acceleration): The transmetalation of the sterically hindered pyrazole-enolate onto the Ar-Pd(II)-X complex creates a highly congested intermediate. Standard ligands (e.g., PPh₃) fail to promote reductive elimination, leading to catalyst resting states and protodehalogenation. Employing a bulky, electron-rich biarylphosphine such as XPhos forces the Pd(II) center into a highly reactive geometry, accelerating the C(sp³)–C(sp²) bond formation[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Br Pd0->OxAdd PdII_Ar Ar-Pd(II)(Br)L_n Intermediate I OxAdd->PdII_Ar Enolate Enolate Formation LiHMDS + Pyrazole-Acetate PdII_Ar->Enolate PdII_Enolate Ar-Pd(II)(Enolate)L_n Intermediate II Enolate->PdII_Enolate RedElim Reductive Elimination PdII_Enolate->RedElim RedElim->Pd0 Regeneration Product α-Aryl Pyrazole Ester Product RedElim->Product

Figure 1: Palladium-catalyzed α-arylation catalytic cycle for pyrazole-acetate derivatives.

Optimization of Reaction Conditions

The following quantitative data summarizes the optimization matrix for coupling ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate with 4-bromoanisole.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂PPh₃LiHMDSTHF70<5%Ligand too small; failed reductive elimination.
2Pd₂(dba)₃XPhosK₃PO₄Toluene10012%Base too weak; incomplete enolization[3].
3Pd₂(dba)₃XPhosNaHMDSTHF7065%Moderate yield; slight ester cleavage observed.
4 Pd₂(dba)₃ XPhos LiHMDS THF 70 89% Optimal; strict enolate control & rapid coupling[1].
5Pd(OAc)₂P(tBu)₃LiHMDSToluene8078%Good alternative, but P(tBu)₃ is highly air-sensitive.

Experimental Protocol

This methodology is designed as a self-validating system . Visual and analytical checkpoints are embedded to ensure experimental integrity at each phase.

Workflow Step1 1. Glovebox Setup Weigh Pd2(dba)3 & XPhos Step2 2. Enolization (-78 °C) Add LiHMDS to Ester Step1->Step2 Step3 3. Cross-Coupling Add Ar-Br, Heat to 70 °C Step2->Step3 Step4 4. Quench & Extrac. NH4Cl (aq) / EtOAc Step3->Step4

Figure 2: Step-by-step experimental workflow for the α-arylation protocol.

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation (Glovebox or Standard Schlenk Technique)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.025 mmol, 5 mol% Pd) and XPhos (0.05 mmol, 10 mol%).

  • Evacuate and backfill the tube with ultra-pure Argon (3 cycles).

  • Add 2.0 mL of anhydrous, degassed THF. Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: The solution must transition from deep purple/black (Pd₂(dba)₃) to a dark reddish-brown, indicating the formation of the active Pd(0)-XPhos complex.

Step 2: Enolate Generation

  • In a separate, dry flask under Argon, dissolve ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate (1.0 mmol) in 3.0 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise, add LiHMDS (1.5 mmol, 1.5 mL of a 1.0 M solution in THF) over 5 minutes. Stir for 30 minutes at -78 °C.

    • Self-Validation Checkpoint 2: The solution will shift from colorless to a distinct vibrant yellow/orange. This colorimetric shift confirms the generation of the lithium enolate. Lack of color change indicates degraded LiHMDS or moisture contamination.

Step 3: Cross-Coupling

  • Add the aryl bromide (1.2 mmol) to the enolate solution at -78 °C.

  • Transfer the pre-activated Pd/XPhos catalyst solution (from Step 1) into the reaction mixture via a gas-tight syringe.

  • Remove the cooling bath and allow the reaction to warm to room temperature, then heat to 70 °C in an oil bath for 12 hours.

    • Self-Validation Checkpoint 3: Monitor via LC-MS. The disappearance of the parent pyrazole-acetate mass (m/z[M+H]⁺ = 211.14) and the emergence of the product mass confirms coupling.

Step 4: Quench and Workup

  • Cool the reaction to room temperature and quench carefully with 5 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Troubleshooting & Analytical Validation

  • Issue: Formation of Claisen Condensation Byproducts (Dimerization).

    • Cause: The ester self-condenses if the enolate is formed at temperatures that are too high, or if the base addition is too rapid.

    • Solution: Strictly maintain the internal temperature at -78 °C during LiHMDS addition. Ensure the base is added dropwise.

  • Issue: High levels of Protodehalogenation (Ar-H formation instead of Ar-Ester).

    • Cause: Moisture in the reaction quenches the enolate, leaving the Ar-Pd(II)-Br intermediate to undergo premature reduction or protonation[2].

    • Solution: Utilize strictly anhydrous solvents and perform a rigorous Karl Fischer titration on the THF prior to use (<20 ppm water).

References

  • Palladium-catalyzed alpha-arylation of esters Source: PubMed / Journal of the American Chemical Society URL
  • Palladium-Catalyzed α-Arylation of Esters, Ketones, Amides and Imides Source: Organic Chemistry Portal URL
  • Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones Source: Journal of the American Chemical Society - ACS Publications URL

Sources

Application

Application Note: Scale-Up and Bulk Synthesis of Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate

Prepared by: Senior Application Scientist, Process Chemistry Division Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Strategic Overview & Retrosynthetic Logic Highly substitu...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry Division Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers

Strategic Overview & Retrosynthetic Logic

Highly substituted pyrazoles are privileged scaffolds in modern medicinal chemistry, serving as critical pharmacophores in P2X7 receptor modulators and broad-spectrum antiviral agents . Specifically, ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate is a highly versatile building block. The C4-acetate appendage provides a reliable handle for downstream functionalization (e.g., amidation, reduction to the alcohol), while the N1-ethyl and C3/C5-dimethyl groups impart specific lipophilic and steric properties required for target binding .

When transitioning from discovery-scale (milligrams) to bulk synthesis (kilograms), the primary process chemistry challenge is regioselectivity . Traditional Knorr pyrazole syntheses using unsymmetrical 1,3-diketones and substituted hydrazines yield mixtures of 1,3,5-trisubstituted regioisomers. Separating these isomers requires laborious, solvent-heavy chromatography that is economically unviable at scale.

To bypass this, our optimized synthetic route utilizes a symmetric diketone precursor : ethyl 3-acetyl-4-oxopentanoate. Because both electrophilic centers (the C2 and C4 carbonyls) are identical methyl ketones, cyclocondensation with ethylhydrazine yields a single, unambiguous regioisomer, eliminating the need for chromatographic purification.

Mechanistic Causality in Scale-Up Chemistry

Do not simply mix reagents; understanding the thermodynamic and kinetic drivers of each step is critical for process control.

Step 1: Driving C-Alkylation over O-Alkylation

1,3-diketones like acetylacetone are ambident nucleophiles. Alkylation can occur at the central carbon (C-alkylation) or at the enolate oxygen (O-alkylation). To thermodynamically drive C-alkylation, we utilize a mild base (anhydrous K2​CO3​ ) in a weakly polar aprotic solvent (acetone). Furthermore, the addition of catalytic Potassium Iodide (KI) initiates an in-situ Finkelstein reaction, converting ethyl chloroacetate into the highly reactive ethyl iodoacetate. This allows the reaction to proceed efficiently at lower reflux temperatures, suppressing the kinetic O-alkylation pathway.

Step 2: The Knorr Cyclocondensation

The reaction between the symmetric diketone and ethylhydrazine is highly exothermic. The initial step is the rapid, uncatalyzed formation of a hydrazone intermediate. By controlling the feed rate of aqueous ethylhydrazine at 0 °C, we mitigate the risk of thermal runaway. Once the hydrazone is formed, catalytic glacial acetic acid is introduced. The acid protonates the remaining carbonyl oxygen, dramatically lowering the activation energy for the intramolecular nucleophilic attack by the secondary amine, driving the cyclization and subsequent dehydration to form the aromatic pyrazole core.

MechanisticPathway Diketone Symmetric 1,3-Diketone (Ethyl 3-acetyl-4-oxopentanoate) Hydrazone Hydrazone Intermediate (No Regioisomers Possible) Diketone->Hydrazone Hydrazine Ethylhydrazine (70% aq) Hydrazine->Hydrazone Cyclization Intramolecular Cyclization (Acid Catalyzed) Hydrazone->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration Pyrazole 1-Ethyl-3,5-dimethyl- 1H-pyrazole Core Dehydration->Pyrazole

Mechanistic pathway of the Knorr pyrazole cyclocondensation highlighting regio-control.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual cues and In-Process Controls (IPCs) ensure that a batch cannot proceed to the next stage unless the current chemical transformation is verified.

Protocol A: Bulk Synthesis of Ethyl 3-acetyl-4-oxopentanoate

Reagents: Acetylacetone (1.0 equiv), Ethyl chloroacetate (1.1 equiv), K2​CO3​ (1.5 equiv), KI (0.1 equiv), Acetone (5 vol).

  • Reactor Charging: Charge a jacketed glass reactor with acetone (5 L/kg), anhydrous K2​CO3​ , and KI. Stir at 250 rpm.

  • Substrate Addition: Add acetylacetone in one portion. Stir for 30 minutes at ambient temperature to allow enolate formation.

  • Electrophile Dosing: Add ethyl chloroacetate dropwise over 1 hour.

  • Reflux: Heat the reactor to 60 °C (reflux) for 14 hours.

  • Self-Validation Check 1 (Visual): The reaction mixture will transition from a clear solution containing suspended K2​CO3​ to a thick, milky-white suspension as KCl/KI precipitates.

  • Self-Validation Check 2 (IPC): Pull an aliquot, filter, and analyze via GC-MS. The reaction is complete when the acetylacetone peak (m/z 100) is <2% relative to the product peak.

  • Workup: Cool to 20 °C, filter the inorganic salts through a Celite pad, and wash the cake with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via fractional vacuum distillation (b.p. 95-100 °C at 5 mmHg) to afford the intermediate as a pale yellow oil.

Protocol B: Cyclocondensation to Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate

Reagents: Ethyl 3-acetyl-4-oxopentanoate (1.0 equiv), Ethylhydrazine 70% aq (1.05 equiv), Glacial Acetic Acid (0.2 equiv), Ethanol (4 vol).

  • Reactor Charging: Charge the reactor with the intermediate from Protocol A and ethanol. Cool the jacket to 0 °C.

  • Hydrazine Dosing: Add 70% aqueous ethylhydrazine dropwise via an addition funnel over 2 hours.

  • Self-Validation Check 3 (Thermal): The formation of the hydrazone is highly exothermic. Maintaining the internal temperature strictly below 10 °C validates that the dosing rate is correctly matched to the reactor's cooling capacity.

  • Catalysis & Cyclization: Once addition is complete, add glacial acetic acid. Heat the reactor to 78 °C (reflux) for 5 hours.

  • Self-Validation Check 4 (IPC): Analyze via HPLC (254 nm) or TLC (Hexane:EtOAc 1:1). The reaction is validated as complete when a single major UV-active spot (Rf ~0.4) is observed, and the intermediate is consumed.

  • Workup: Concentrate the ethanol under vacuum. Partition the residue between Ethyl Acetate (5 vol) and Water (5 vol). Wash the organic layer with saturated NaHCO3​ (to remove acetic acid) and brine.

  • Isolation: Dry over Na2​SO4​ , filter, and concentrate. The product is isolated as a viscous amber oil of high purity (>98% by HPLC), suitable for downstream use without further chromatography.

ProcessWorkflow SM1 Acetylacetone + Ethyl Chloroacetate Base K2CO3 / KI Acetone, 60°C SM1->Base Int1 Ethyl 3-acetyl-4-oxopentanoate (Intermediate) Base->Int1 IPC1 IPC: GC-MS (Verify C-Alkylation) Int1->IPC1 Cond Cyclocondensation EtOH, 0°C to 78°C Int1->Cond SM2 Ethylhydrazine (70% aq) + Acetic Acid SM2->Cond Prod Ethyl 2-(1-ethyl-3,5-dimethyl- 1H-pyrazol-4-yl)acetate Cond->Prod IPC2 IPC: HPLC / TLC (Purity > 98%) Prod->IPC2

Process workflow diagram depicting the two-step synthesis and critical IPC checkpoints.

Quantitative Data & Scale-Up Metrics

The following table summarizes the process parameters and yield metrics observed during the transition from pilot scale (100 g) to bulk scale (1.0 kg). The consistency in yield demonstrates the robustness of bypassing chromatographic purification.

Process ParameterStep 1: Alkylation (100 g)Step 1: Alkylation (1.0 kg)Step 2: Cyclocondensation (100 g)Step 2: Cyclocondensation (1.0 kg)
Reagent Equivalents 1.0 : 1.1 (SM : Alkylator)1.0 : 1.1 (SM : Alkylator)1.0 : 1.05 (Int : Hydrazine)1.0 : 1.05 (Int : Hydrazine)
Solvent Volume 500 mL Acetone5.0 L Acetone400 mL Ethanol4.0 L Ethanol
Reaction Time 12 hours14 hours4 hours5 hours
Isolated Yield 76%74%89%87%
Purity (HPLC/GC) >95% (GC-MS)>95% (GC-MS)>98% (HPLC)>98% (HPLC)
Key Impurity O-alkylated byproduct (<3%)O-alkylated byproduct (<4%)Unreacted intermediate (<1%)Unreacted intermediate (<1%)
Self-Validation Target Heavy KCl/KI precipitationHeavy KCl/KI precipitationExotherm control < 10 °CExotherm control < 10 °C

References

  • PYRAZOLE DERIVATIVES AS P2X7 MODULATORS (EP 2155685 B1).
  • Antiviral compounds and methods using same (US 10160756 B2).
  • SUBSTITUTED 1,4-DIHYDROPYRAZOLO[4,3-B]INDOLES (EP 2909212 B1).
Method

Application Notes and Protocols for Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate in Multi-Component Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Pyrazole Building Block for Accelerated Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Pyrazole Building Block for Accelerated Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "biologically privileged" scaffold due to its presence in numerous FDA-approved drugs like Celecoxib and Rimonabant.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for designing potent and selective therapeutic agents.[1][2] Multi-component reactions (MCRs), which combine three or more reactants in a single, efficient step, have revolutionized the synthesis of complex molecules for drug discovery.[3][4] MCRs offer significant advantages in terms of atom economy, reduced synthesis time, and the ability to rapidly generate large libraries of structurally diverse compounds.[4][5]

This guide introduces Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate , a highly functionalized and versatile building block, and explores its potential applications in several key MCRs. While direct literature on this specific ester in MCRs is emerging, its structural features—namely the active methylene group flanked by an ester and a bulky, electron-rich pyrazole ring—make it an exceptionally promising substrate. Based on established reactivity principles of analogous compounds, we present detailed protocols and mechanistic insights for its use in constructing novel, complex heterocyclic systems of high pharmaceutical interest.

Synthesis of the Core Reagent: Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate

The synthesis of the title compound can be envisioned through established pyrazole synthesis methodologies. A plausible and efficient route involves the Knorr pyrazole synthesis, followed by functionalization at the C4 position and subsequent N-alkylation. A general synthetic strategy is outlined below, drawing parallels from known procedures for similar pyrazole derivatives.[6][7]

Proposed Synthetic Workflow

A Ethyl Acetoacetate + Hydrazine Hydrate B 3,5-dimethyl-1H-pyrazol-5(4H)-one A->B Knorr Cyclization D 3,5-dimethyl-1H-pyrazole-4-carbaldehyde B->D Formylation C Vilsmeier-Haack Reagent (POCl3, DMF) F Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acrylate D->F Olefination E Wittig or Horner-Wadsworth-Emmons Reagent H Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate F->H Reduction G Catalytic Hydrogenation (e.g., Pd/C, H2) J Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate H->J N-Ethylation I Ethyl Iodide, Base (e.g., K2CO3)

Caption: Proposed synthetic pathway to the title compound.

Part 1: Reactions Leveraging the Active Methylene Group

The primary site of reactivity for ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate in many MCRs is the α-methylene group, activated by the adjacent ester functionality. This allows it to act as a potent carbon nucleophile in various condensation reactions.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Pyrazole Derivatives

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the reaction of an active hydrogen compound with an aldehyde or ketone.[8] The resulting electron-deficient alkenes are valuable intermediates for further transformations, including Michael additions and cycloadditions.

Causality of Experimental Choices:

  • Catalyst: A weak base like piperidine or a modern catalyst such as triphenylphosphine is chosen to facilitate deprotonation of the active methylene group without promoting self-condensation of the aldehyde.[8][9]

  • Solvent: Toluene or ethanol is typically used. Toluene allows for the azeotropic removal of water using a Dean-Stark apparatus, driving the reaction equilibrium towards the product.

  • Temperature: Reflux temperatures are generally required to overcome the activation energy for both the initial condensation and the subsequent dehydration step.

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate (1.0 equiv.), an aromatic aldehyde (1.0 equiv.), and toluene (20 mL).

  • Add a catalytic amount of piperidine (0.1 equiv.).

  • Heat the mixture to reflux and continue until water ceases to collect in the Dean-Stark trap (typically 4-8 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired α,β-unsaturated ester.

cluster_0 Knoevenagel Condensation Workflow start Mix Pyrazole Acetate, Aldehyde, Toluene add_cat Add Piperidine Catalyst start->add_cat reflux Reflux with Dean-Stark Trap add_cat->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool & Evaporate Solvent monitor->workup Complete purify Column Chromatography workup->purify product Purified Product purify->product

Caption: Step-by-step Knoevenagel condensation protocol.

Table 1: Predicted Products from Knoevenagel Condensation

EntryAldehyde ComponentPredicted Product StructureExpected Yield (%)
1BenzaldehydeEthyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-phenylacrylate85-95[9]
24-ChlorobenzaldehydeEthyl 3-(4-chlorophenyl)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylate88-96[10]
34-MethoxybenzaldehydeEthyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)acrylate82-92[11]
4Furan-2-carbaldehydeEthyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(furan-2-yl)acrylate90-98[9]
Hantzsch Dihydropyridine Synthesis: Access to Pyrazolyl-Substituted Dihydropyridines

The Hantzsch synthesis is a classic MCR that produces dihydropyridine derivatives, a scaffold found in numerous cardiovascular drugs.[12][13] Typically, the reaction involves an aldehyde, ammonia, and two equivalents of a β-ketoester.[13] Here, we propose that ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate can function as one of the β-dicarbonyl equivalents, leading to novel, asymmetrically substituted dihydropyridines.

Causality of Experimental Choices:

  • Nitrogen Source: Ammonium acetate is a convenient source of ammonia and also acts as a mild acidic catalyst.

  • Second Dicarbonyl: A standard β-ketoester like ethyl acetoacetate is used as the second component to complete the dihydropyridine ring.

  • Solvent: Refluxing ethanol is a common and effective solvent for this condensation.[14]

  • In a round-bottom flask, combine an aromatic aldehyde (1.0 equiv.), ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate (1.0 equiv.), ethyl acetoacetate (1.0 equiv.), and ammonium acetate (1.2 equiv.).

  • Add ethanol (15 mL) and stir the mixture.

  • Attach a reflux condenser and heat the reaction to reflux (approx. 80°C) for 6-12 hours.

  • Monitor the reaction by TLC. A new, often fluorescent, spot should appear.

  • After completion, cool the reaction to room temperature. The product may precipitate.

  • If a precipitate forms, filter the solid and wash with cold ethanol.

  • If no precipitate forms, remove the ethanol under reduced pressure and purify the residue via column chromatography or recrystallization.

reactants Aromatic Aldehyde Pyrazole Acetate Ethyl Acetoacetate Ammonium Acetate Ethanol reaction Reflux (80°C, 6-12h) reactants->reaction workup Cool to RT Filter Precipitate or Evaporate & Purify Pyrazolyl-Dihydropyridine Product reaction->workup

Caption: Hantzsch synthesis workflow for pyrazolyl-dihydropyridines.

Synthesis of Pyrano[2,3-c]pyrazoles: A Four-Component Approach

The synthesis of pyrano[2,3-c]pyrazoles is a well-established four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine.[15][16][17] We propose a novel variant where the pre-formed pyrazole acetate acts as the C3 synthon, reacting with an aldehyde and malononitrile to construct the fused pyran ring. This approach offers a direct route to complex pyranopyrazoles with a unique substitution pattern.

Causality of Experimental Choices:

  • Catalyst: Piperidine is an effective basic catalyst for the initial Knoevenagel condensation between the aldehyde and malononitrile, and also promotes the subsequent Michael addition and cyclization steps.[15]

  • Solvent: Ethanol or water are excellent green solvent choices for this reaction, often leading to high yields and simple product isolation by precipitation.[17]

  • Reaction Mode: A one-pot, sequential addition process ensures the controlled formation of intermediates, maximizing the yield of the final heterocyclic product.

  • In a flask, dissolve the aromatic aldehyde (1.0 equiv.) and malononitrile (1.0 equiv.) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (0.2 equiv.) and stir the mixture at room temperature for 15 minutes to form the arylidene malononitrile intermediate.

  • To this mixture, add ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate (1.0 equiv.).

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture in an ice bath. The product will typically precipitate.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Table 2: Predicted Products from the Pyrano[2,3-c]pyrazole Synthesis

EntryAldehyde ComponentPredicted Product Core StructureExpected Yield (%)
1Benzaldehyde6-Amino-1-ethyl-3,5-dimethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate85-95[15]
24-Nitrobenzaldehyde6-Amino-1-ethyl-4-(4-nitrophenyl)-3,5-dimethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate88-96[16]
3Thiophene-2-carbaldehyde6-Amino-1-ethyl-3,5-dimethyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate82-92[17]

Part 2: Reactions via Carboxylic Acid Intermediate

By simple hydrolysis of the ethyl ester, the corresponding carboxylic acid, 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid , can be generated. This unlocks its potential in powerful isocyanide-based MCRs like the Passerini and Ugi reactions, which require a carboxylic acid component.[18][19]

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide in a single step.[19][20] This reaction is highly atom-economical and provides a rapid entry into complex, peptide-like structures.

Causality of Experimental Choices:

  • Hydrolysis: Initial hydrolysis of the ester to the carboxylic acid is a prerequisite for participation in the Passerini reaction. Standard conditions (e.g., NaOH or LiOH in aq. alcohol) are effective.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid side reactions with the highly reactive isocyanide.[21]

  • Concentration: The Passerini reaction often proceeds more efficiently at higher reactant concentrations.[19]

Step A: Hydrolysis

  • Dissolve ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate (1.0 equiv.) in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide (1.5 equiv.) and stir at room temperature overnight.

  • Neutralize the mixture with 1M HCl until pH ~3-4.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid.

Step B: Passerini Reaction

  • To a vial, add the synthesized pyrazolylacetic acid (1.0 equiv.), an aldehyde (1.1 equiv.), and an isocyanide (e.g., tert-butyl isocyanide, 1.1 equiv.).

  • Add dichloromethane (DCM) as the solvent (to a concentration of ~0.5 M).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure and purify the resulting α-acyloxy amide by column chromatography.

cluster_hydrolysis Step A: Hydrolysis cluster_passerini Step B: Passerini Reaction h1 Dissolve Ester in EtOH/H2O h2 Add NaOH, Stir h1->h2 h3 Acidify with HCl h2->h3 h4 Extract with Ethyl Acetate h3->h4 h5 Dry and Evaporate h4->h5 h_prod Pyrazolylacetic Acid h5->h_prod p1 Combine Acid, Aldehyde, Isocyanide in DCM h_prod->p1 Use as reactant p2 Stir at RT (24-48h) p1->p2 p3 Evaporate Solvent p2->p3 p4 Purify by Chromatography p3->p4 p_prod α-Acyloxy Amide Product p4->p_prod

Caption: Two-stage workflow for Passerini reaction.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is one of the most powerful MCRs, combining a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to create a bis-amide product.[18] This reaction allows for the rapid generation of immense molecular diversity, making it a staple in combinatorial chemistry and drug discovery.

Causality of Experimental Choices:

  • Solvent: Methanol is the most common and effective solvent for the Ugi reaction, as it readily dissolves the various components and facilitates the formation of the key iminium ion intermediate.

  • Order of Addition: While often robust, pre-mixing the amine and aldehyde for a short period can facilitate imine formation before the addition of the acid and isocyanide, sometimes improving yields.

  • In a vial, add the amine (1.0 equiv.) and the aldehyde (1.0 equiv.) to methanol (2 mL). Stir for 20 minutes at room temperature.

  • Add the 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid (obtained from hydrolysis, 1.0 equiv.).

  • Finally, add the isocyanide (1.0 equiv.) to the mixture.

  • Seal the vial and stir at room temperature for 48 hours.

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure bis-amide.

Table 3: Representative Library from a Proposed Ugi Reaction

AmineAldehydeIsocyanidePredicted Product Scaffold
AnilineBenzaldehydetert-Butyl isocyanideN-(tert-Butyl)-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(1-phenyl-1-(phenylamino)methyl)acetamide
BenzylamineIsobutyraldehydeCyclohexyl isocyanideN-Cyclohexyl-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(1-(benzylamino)-2-methylpropyl)acetamide
MorpholineFormaldehydeBenzyl isocyanideN-Benzyl-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(morpholinomethyl)acetamide

Conclusion and Future Outlook

Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate represents a highly promising, yet underexplored, building block for the synthesis of complex heterocyclic molecules through multi-component reactions. The protocols detailed in this guide, based on the established reactivity of analogous structures, provide a solid foundation for researchers to begin exploring its synthetic utility. The active methylene group and the latent carboxylic acid functionality offer dual modes of reactivity, enabling access to a wide variety of scaffolds including substituted alkenes, dihydropyridines, pyranopyrazoles, and complex peptide-like molecules. The pyrazole moiety imparts favorable pharmacokinetic properties, making the resulting compounds attractive candidates for drug discovery programs. Further exploration of this reagent in other MCRs and in the development of novel, diversity-oriented synthetic strategies is strongly encouraged.

References

  • Passerini Multicomponent Reactions with Plant-Derived Phenolic Acids for the Synthesis of Poly(ester-amide)s. (n.d.). Interreg Vlaanderen-Nederland. Retrieved from [Link]

  • Employing Multicomponent Reactions in Heterocycle Synthesis: Recent Advances. (2025, September 29). European Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. (n.d.). Sciforum. Retrieved from [Link]

  • Ring-contraction of hantzsch esters and their derivatives to pyrroles via electrochemical extrusion of ethyl acetate out of aromatic rings. (n.d.). Green Chemistry. Retrieved from [Link]

  • New Four-Component Ugi-Type Reaction. Synthesis of Heterocyclic Structures Containing a Pyrrolo[1,2- a ][21][22]diazepine Fragment. (n.d.). ResearchGate. Retrieved from [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). RSC Advances. Retrieved from [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. (2023, February 8). Molecules. Retrieved from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023, June 2). RSC Advances. Retrieved from [Link]

  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. (n.d.). Journal of Organic Chemistry. Retrieved from [Link]

  • Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate. (1956). Acta Chemica Scandinavica. Retrieved from [Link]

  • Heterocycles by Consecutive Multicomponent Syntheses via Catalytically Generated Alkynoyl Intermediates. (2022, January 13). Molecules. Retrieved from [Link]

  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. (2001, September 15). Il Farmaco. Retrieved from [Link]

  • Synthesis of the Biginelli Reaction Using a Variety of Juices As Catalyst in the Heterocyclic Chemistry Laboratory. (2024, December 9). Journal of Chemical Education. Retrieved from [Link]

  • Passerini reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. (2018, September 5). Frontiers in Chemistry. Retrieved from [Link]

  • Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents. (2011, November 15). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Efficient and greener method synthesis of pyrano[2, 3-c]pyrazole derivatives catalyzed by Fe3O4. (2025, May 16). OICC Press. Retrieved from [Link]

  • Post-Ugi Acid-Catalyzed Fragmentation and Trapping: An Unprecedented Approach towards Novel Bis(indolyl)acetamides. (n.d.). ResearchGate. Retrieved from [Link]

  • A four-component modified Biginelli reaction: A novel approach for C-2 functionalizedDihydropyrimidines. (2021, February 4). Turkish Journal of Chemistry. Retrieved from [Link]

  • Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. (n.d.). International Journal of Novel Research and Development. Retrieved from [Link]

  • Passerini Reaction. (2021, November 30). YouTube. Retrieved from [Link]

  • Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines. (2018, March 8). Journal of Chemistry. Retrieved from [Link]

  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013, September 25). TSI Journals. Retrieved from [Link]

  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. (n.d.). ArTS - UniTS. Retrieved from [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023, September 13). Molecules. Retrieved from [Link]

  • Synthesis of Novel Hantzsch Dihydropyridine Derivatives. (n.d.). Asian Publication Corporation. Retrieved from [Link]

  • Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. (2021, August 9). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

  • Ligand Free One-Pot Synthesis of Pyrano[2,3-c]pyrazoles in Water Extract of Banana Peel (WEB): A Green Chemistry Approach. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

  • Passerini-type reaction of boronic acids enables α-hydroxyketones synthesis. (n.d.). Nature Communications. Retrieved from [Link]

  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025, September 2). Thieme. Retrieved from [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021, March 15). ACG Publications. Retrieved from [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022, June 30). Semantic Scholar. Retrieved from [Link]

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Application

Application Note: Strategic Functionalization of Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate in Library Synthesis

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols Executive Summary Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols

Executive Summary

Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate is a highly versatile building block in modern medicinal chemistry. The pyrazole nucleus represents a "privileged scaffold" frequently embedded in kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics[1]. While the 1-ethyl-3,5-dimethyl substitution pattern provides a unique lipophilic and sterically defined environment, the C4-acetate appendage serves as a critical vector for late-stage functionalization[2]. This application note details the mechanistic rationale and validated step-by-step protocols for transforming this ester into carboxylic acids, amides, and primary alcohols to support Structure-Activity Relationship (SAR) campaigns.

Mechanistic Insights & Causality in Experimental Design

To achieve high-yielding functionalizations, researchers must account for the specific electronic and steric microenvironments of the pyrazole-4-acetate scaffold.

Steric Insulation via the Methylene Spacer

The presence of the flanking 3,5-dimethyl groups exerts significant steric pressure on the C4 position of the pyrazole ring. However, the methylene spacer (-CH2-) of the acetate group effectively insulates the ester carbonyl from this steric bulk[3]. Because of this structural feature, standard nucleophilic acyl substitutions and hydride reductions proceed with high kinetic efficiency, avoiding the sluggish reactivity typically associated with directly conjugated pyrazole-4-carboxylates.

The Amphoteric Landscape During Hydrolysis

A critical consideration during the saponification of this ester is the amphoteric nature of the resulting product[1]. The pyrazole N2 nitrogen is weakly basic (pKa ~2.5), while the generated carboxylic acid has a pKa of ~4.2. Consequently, during the aqueous workup, the pH must be meticulously adjusted to exactly 4.5. Over-acidification leads to the protonation of the pyrazole core, forming a highly water-soluble cationic salt that severely compromises isolated yields.

Aluminum Quenching Dynamics in Hydride Reductions

When reducing the ester to a primary alcohol using Lithium Aluminum Hydride (LiAlH4), a common failure point is the formation of an unmanageable emulsion during aqueous workup. To circumvent this, our protocol employs the Fieser method. The highly specific stoichiometric addition of water and sodium hydroxide forces the aluminum byproducts to precipitate as a granular, easily filterable lithium aluminate salt. This self-validating step ensures high recovery of the polar pyrazole-alcohol product without the need for tedious emulsion resolution.

Workflow Start Ethyl 2-(1-ethyl-3,5-dimethyl- 1H-pyrazol-4-yl)acetate Hydrolysis Protocol A: Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Reduction Protocol C: Reduction (LiAlH4, THF) Start->Reduction Acid Carboxylic Acid Intermediate Hydrolysis->Acid Alcohol Primary Alcohol Derivative Reduction->Alcohol Amidation Protocol B: Amidation (HATU, DIPEA) Acid->Amidation Amide Amide Library (SAR Studies) Amidation->Amide

Figure 1: Divergent functionalization workflow for the pyrazole-4-acetate scaffold.

Quantitative Data Summaries

The following table summarizes the expected outcomes and analytical benchmarks for the three primary functionalization pathways described in this guide.

Derivative TargetProtocolIsolated YieldPurity (HPLC)Key ¹H-NMR Diagnostic Peak (CDCl₃, 400 MHz)
Carboxylic Acid A (Hydrolysis)88–92%>98%δ 10.50 (br s, 1H, COOH), 3.40 (s, 2H, Py-CH₂)
Benzyl Amide B (Amidation)81–85%>95%δ 6.20 (br s, 1H, NH), 4.45 (d, 2H, N-CH₂)
Primary Alcohol C (Reduction)90–94%>97%δ 3.75 (t, 2H, CH₂-OH), 2.65 (t, 2H, Py-CH₂)

Validated Experimental Protocols

Protocol A: Base-Catalyzed Saponification to Carboxylic Acid

This protocol utilizes Lithium Hydroxide (LiOH) due to its superior solubility profile in aqueous THF mixtures compared to NaOH, ensuring a homogenous reaction environment.

Step-by-Step Procedure:

  • Initiation: Dissolve ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate (1.0 eq, 10 mmol) in a 3:1 mixture of THF/H₂O (40 mL).

  • Base Addition: Add LiOH·H₂O (2.0 eq, 20 mmol) in a single portion. Stir the biphasic mixture vigorously at room temperature (20–25 °C).

  • In-Process Control: Monitor the reaction via TLC (EtOAc/Hexane 1:1, UV active). Complete consumption of the higher-Rf ester should be observed within 3–4 hours.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the THF, leaving the aqueous layer.

  • Washing: Dilute the aqueous layer with 20 mL of H₂O and wash with MTBE (2 × 20 mL) to remove any unreacted organics or neutral impurities.

  • Critical pH Adjustment: Cool the aqueous layer to 0 °C. Dropwise, add 1M HCl while continuously monitoring with a calibrated pH meter. Stop exactly at pH 4.5 .

  • Isolation: Extract the precipitated acid with a 10% Isopropanol/Chloroform mixture (3 × 30 mL) to account for the high polarity of the product.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the pure carboxylic acid as a white solid.

Protocol B: HATU-Mediated Amidation

For library generation, HATU is the coupling reagent of choice due to its rapid kinetics and ability to drive reactions to completion even with sterically hindered or weakly nucleophilic amines.

Mechanism Acid Carboxylic Acid Base DIPEA Deprotonation Acid->Base Carboxylate Carboxylate Anion Base->Carboxylate HATU HATU Activation Carboxylate->HATU ActiveEster OAt Active Ester HATU->ActiveEster Amine Nucleophilic Amine ActiveEster->Amine Addition-Elimination Product Target Amide Amine->Product

Figure 2: Mechanistic sequence of HATU-mediated amidation of the pyrazole-4-acetic acid.

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid generated in Protocol A (1.0 eq, 5 mmol) and DIPEA (2.5 eq, 12.5 mmol) in anhydrous DMF (15 mL) at 0 °C under nitrogen.

  • Esterification: Add HATU (1.2 eq, 6 mmol). Stir for 15 minutes to allow complete formation of the highly reactive OAt-active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq, 5.5 mmol). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quenching: Quench the reaction by pouring it into saturated aqueous NaHCO₃ (30 mL).

  • Extraction: Extract with EtOAc (3 × 20 mL).

  • DMF Removal: Wash the combined organic layers sequentially with 5% aqueous LiCl (3 × 20 mL) to efficiently partition the DMF into the aqueous phase, followed by brine (20 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (gradient: 0-5% MeOH in DCM).

Protocol C: Hydride Reduction to Primary Alcohol

This protocol scales reliably by utilizing the Fieser workup method to mitigate aluminum emulsion issues.

Step-by-Step Procedure:

  • Preparation: Suspend LiAlH₄ (1.5 eq, 15 mmol) in anhydrous THF (20 mL) at 0 °C under a strict nitrogen atmosphere.

  • Addition: Dissolve the starting ester (1.0 eq, 10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic hydride transfer.

  • Reduction: Remove the ice bath and stir at room temperature for 2 hours.

  • Fieser Quench (Critical Step): Cool the reaction back to 0 °C. For the 0.57 g (15 mmol) of LiAlH₄ used, sequentially and cautiously add:

    • 0.57 mL of distilled H₂O (dropwise, wait for vigorous bubbling to subside)

    • 0.57 mL of 15% aqueous NaOH

    • 1.71 mL of distilled H₂O

  • Precipitation: Stir the mixture vigorously at room temperature for 15–30 minutes until a stark white, granular precipitate forms.

  • Filtration: Add anhydrous MgSO₄ to the flask, stir for 5 minutes, and filter the entire mixture through a pad of Celite. Wash the filter cake generously with hot EtOAc (50 mL) to ensure complete extraction of the polar alcohol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the primary alcohol, which is typically >97% pure and requires no further chromatographic purification.

References

  • BenchChem Technical Support Team. "Ethyl 2-(1H-pyrazol-4-yl)acetate | CAS 916084-27-0". BenchChem Application Notes. 1

  • Yavari, I. et al. "Synthesis and Bioactivity Evaluation of Pyrazolone Derivatives." ChemInform / ResearchGate. 2

  • BenchChem. "3-(1H-Pyrazol-4-yl)propanamide | Research Chemical". BenchChem. 3

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting common impurities in ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate crystallization

Welcome to the Technical Support Center for pyrazole ester synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole ester synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate . This molecule is a critical intermediate in the development of kinase inhibitors and agricultural active ingredients.

However, its high lipophilicity, combined with a weakly basic pyrazole nitrogen and a hydrolyzable ester linkage, creates a complex impurity profile during N-alkylation workflows. This guide provides field-proven, self-validating strategies to overcome common crystallization failures.

Diagnostic Workflow: Crystallization Troubleshooting

PyrazoleTroubleshooting Start Crude Ethyl 2-(1-ethyl-3,5-dimethyl- 1H-pyrazol-4-yl)acetate Analyze Impurity Profiling (HPLC/LC-MS) Start->Analyze Acid Hydrolysis Product (Free Acid) Analyze->Acid Acidic pH / Moisture SM Unreacted SM (NH-Pyrazole) Analyze->SM Incomplete Rxn Oil Oiling Out (Solvent Trapping) Analyze->Oil High Solubility Wash Mild Basic Wash (NaHCO3) Acid->Wash Salt Acid-Addition Salt Crystallization SM->Salt AntiSolv Anti-Solvent & Seeding (EtOH/Water) Oil->AntiSolv Pure Pure Crystalline Target Ester Wash->Pure Salt->Pure AntiSolv->Pure

Workflow for diagnosing and resolving crystallization impurities in pyrazole ester synthesis.

Quantitative Impurity Profile

Before attempting recrystallization, you must understand the thermodynamic and chemical nature of your impurities. Below is a quantitative summary of the most common contaminants encountered during the synthesis of this specific ester.

ImpurityChemical NatureRP-HPLC Shift (ΔtR)*Primary CauseTargeted Removal Strategy
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid Free Acid-3.5 minBase-catalyzed ester hydrolysisAqueous NaHCO3 wash prior to crystallization
Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate Unreacted SM-0.8 minIncomplete N-alkylationAcid-addition salt precipitation
1,2-Diethyl-3,5-dimethylpyrazolium Quaternary Salt-4.2 minOver-alkylation by ethyl halideAqueous partitioning / Water wash
Inorganic Salts (e.g., K₂CO₃, KX) InorganicSolvent FrontAlkylation reagentsHot filtration / Water wash

*Note: ΔtR represents the typical relative retention time shift compared to the target ester on a standard C18 reverse-phase column.

Frequently Asked Questions (FAQs)

Q1: Why does my pyrazole ester consistently "oil out" instead of forming a crystalline solid? A: Oiling out (liquid-liquid phase separation) occurs when the target compound precipitates at a temperature above its melting point, or when highly soluble impurities depress the melting point of the mixture. Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate is highly soluble in standard organic solvents. When using a mixed solvent system, adding the anti-solvent too rapidly forces the ester out of solution as an amorphous oil rather than a crystal lattice. Causality & Solution: To resolve this, you must strictly control the supersaturation curve. Dissolve the crude mixture in ethanol and add water dropwise only until the cloud point is reached. Then, back-titrate with a few drops of ethanol until the solution clears. Cooling slowly from this exact saturation point promotes 1[1].

Q2: My LC-MS analysis shows a highly polar impurity eluting early with an [M+H]+ mass 28 Da lower than my product. What is it, and how do I remove it? A: This is 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid (loss of the ethyl ester group). The ester is highly susceptible to base-catalyzed hydrolysis if your N-alkylation utilized a strong base (e.g., K₂CO₃, NaOH) in the presence of trace moisture. Causality & Solution: The free acid forms a zwitterionic-like network that severely disrupts the crystallization of the neutral ester. Because it contains a carboxylic acid, it can be easily partitioned into an aqueous phase. Perform a mild basic wash (using 5% aqueous NaHCO₃) on your organic extract prior to crystallization. The basic wash deprotonates the acid, pulling it into the aqueous layer while the 2[2].

Q3: Recrystallization is failing to separate my product from unreacted starting material. What is the next step? A: Unreacted starting material (ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate) and the N-ethylated product share nearly identical solubility profiles in neutral solvents, making standard fractional crystallization ineffective. Causality & Solution: You must exploit the basicity of the pyrazole core. By treating the mixture with an anhydrous acid, you convert the pyrazoles into acid-addition salts. The N-alkylated product and the NH-starting material exhibit vastly different crystallization kinetics as salts. Precipitating the mixture as a hydrochloride or oxalate salt allows for 3[3].

Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Ester Purification)

Causality: The target ester is highly hydrophobic. Using a binary solvent system (Ethanol/Water) leverages a temperature-dependent solubility gradient. Water acts as an anti-solvent, forcing the hydrophobic ester out of solution while retaining polar impurities (like trace quaternary salts) in the mother liquor.

  • Dissolution: Suspend 10 g of crude ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate in 20 mL of absolute ethanol.

  • Heating: Warm the mixture to 60°C under gentle stirring until complete dissolution is achieved.

    • Validation Check: The solution must be completely transparent. If particulate matter persists, perform a hot filtration to remove insoluble inorganic salts.

  • Anti-Solvent Addition: Slowly add 30 mL of deionized water (pre-warmed to 60°C) dropwise. Stop addition immediately when the solution becomes persistently turbid (the cloud point).

  • Nucleation: Add 2-5 mL of ethanol dropwise just until the turbidity clears, then remove from heat.

    • Causality: Clearing the turbidity prevents the compound from "oiling out" and ensures it precipitates strictly as a crystalline solid.

  • Cooling & Isolation: Allow the flask to cool to room temperature over 2 hours without disturbance, then transfer to an ice bath (0-5°C) for 1 hour.

    • Validation Check: The formation of distinct crystalline needles (rather than an opaque emulsion) confirms successful nucleation. Filter via a Büchner funnel and wash with 10 mL of ice-cold 1:2 ethanol/water.

Protocol B: Acid-Addition Salt Purification (For Stubborn SM Contamination)

Causality: When unreacted NH-pyrazole co-crystallizes with the target ester, converting the weakly basic pyrazole nitrogen into a hydrochloride salt drastically alters its physical properties, breaking the co-crystallization cycle.

  • Dissolution: Dissolve 10 g of the contaminated crude mixture in 50 mL of ethyl acetate at room temperature.

  • Salt Formation: Slowly add 1.1 equivalents of anhydrous HCl in dioxane (4M) under vigorous stirring.

    • Validation Check: A white precipitate should begin forming within 5 minutes. If no precipitate forms, the pyrazole may be too weakly basic for the chosen solvent; switch to a less polar solvent like MTBE.

  • Isolation of Salt: Stir for 1 hour at 0°C, then filter the pyrazole hydrochloride salt. Wash with 20 mL of cold ethyl acetate to flush away neutral organic impurities.

  • Neutralization (Free-Basing): Suspend the isolated salt in 50 mL of dichloromethane (DCM) and add 50 mL of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes.

    • Validation Check: Test the pH of the aqueous layer; it must be ≥ 8.0 to ensure complete neutralization and recovery of the free ester.

  • Recovery: Separate the organic (DCM) layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the highly purified ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate.

References

  • 1 - Benchchem[1] 2.2 - Benchchem[2] 3.3 - Google Patents[3]

Sources

Optimization

solvent selection guide for ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate reactions

Technical Support Center: Solvent Selection & Troubleshooting for Pyrazole-Acetate Workflows Overview Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate is a highly versatile building block in medicinal chemistry, fre...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Selection & Troubleshooting for Pyrazole-Acetate Workflows

Overview Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate is a highly versatile building block in medicinal chemistry, frequently utilized to incorporate the pyrazole motif into drug candidates[1]. However, the presence of the electron-rich, basic pyrazole ring alongside the ester functionality introduces unique physicochemical challenges. This support guide addresses the most common solvent-related failures during its transformation and provides self-validating protocols to ensure high-fidelity synthesis.

FAQ & Troubleshooting Guide

Section 1: Saponification & Isoelectric Workup

Q: I am hydrolyzing ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate using NaOH in EtOH/Water, but I am losing over 50% of my product during the acidic workup. Why?

Causality & Expert Insight: The hydrolysis product, 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid, is an amphoteric molecule. The carboxylic acid has a pKa of ~4.5, while the pyrazole nitrogen (N2) has a conjugate acid pKa of ~2.5. If you follow a standard ester workup and acidify the aqueous layer to pH 1, the pyrazole nitrogen becomes protonated. This forms a highly water-soluble pyrazolium cation, preventing extraction into organic solvents.

Solution: You must acidify strictly to the isoelectric point (pH ~4.5–5.0) where the molecule exists primarily as the neutral species (or zwitterion). Furthermore, standard extraction solvents like ethyl acetate (EtOAc) often fail to partition polar heteroaromatics efficiently. Switching to 2-Methyltetrahydrofuran (2-MeTHF) is highly recommended, as it offers superior partitioning for nitrogen-rich heterocycles and separates cleanly from water[2].

G Start Aqueous Pyrazole-Acetate (Basic pH > 10) Acidify1 Acidify to pH 1 (Over-protonation) Start->Acidify1 HCl Acidify2 Acidify to pH 5 (Isoelectric Point) Start->Acidify2 HCl carefully Result1 Cationic Pyrazolium Water Soluble (Product Lost) Acidify1->Result1 Result2 Neutral Species Extractable in 2-MeTHF Acidify2->Result2

Effect of pH adjustment on the partitioning of pyrazole-acetic acid during workup.

Self-Validating Protocol: Isoelectric Saponification

  • Reaction: Dissolve 1.0 eq of ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate in a 1:1 mixture of THF and 1M aqueous LiOH (3.0 eq). Stir at 25 °C for 4 hours.

  • Volatile Removal: Concentrate under reduced pressure to remove THF (leaving the basic aqueous layer).

  • pH Adjustment: Cool to 0 °C. Add 1M HCl dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 5.0.

  • Extraction: Extract the aqueous layer with 2-MeTHF (3 × 5 volumes).

  • Isolation: Wash the combined organic layers with a minimal amount of brine, dry over Na2SO4, and concentrate to yield the pure acid.

Section 2: Ester Reduction to Alcohol

Q: When reducing the ester with LiAlH4 in diethyl ether, the reaction stalls at 50% conversion and a thick white precipitate forms. What is happening?

Causality & Expert Insight: The unhindered N2 nitrogen of the 3,5-dimethylpyrazole ring strongly coordinates with the aluminum hydride species. In low-polarity, weakly coordinating solvents like diethyl ether, this pyrazole-aluminate complex becomes insoluble and precipitates out of solution, trapping the active hydride reagent and stalling the reaction.

Solution: Switch the solvent to anhydrous Tetrahydrofuran (THF) . THF is a much stronger Lewis base than diethyl ether; it effectively competes for coordination with the aluminum center, breaking up polymeric aggregates and keeping the reactive intermediates in solution.

G Step1 Reaction Mixture (Aluminate Complex in THF) Step2 Add n mL H2O (Dropwise at 0°C) Step1->Step2 Step3 Add n mL 15% NaOH (Aqueous) Step2->Step3 Step4 Add 3n mL H2O (Stir 15 mins) Step3->Step4 Step5 Granular Al Salts Precipitate Step4->Step5 Step6 Filter through Celite & Concentrate Step5->Step6

Step-by-step Fieser quench workflow for safe and efficient workup of LiAlH4 reductions.

Self-Validating Protocol: THF-Mediated Reduction

  • Preparation: Suspend LiAlH4 (1.5 eq) in anhydrous THF (10 volumes) at 0 °C under an inert N2 atmosphere.

  • Addition: Dissolve the ester (1.0 eq) in anhydrous THF (5 volumes) and add dropwise over 30 minutes to manage the exotherm.

  • Reaction: Warm to 25 °C and stir for 2 hours. Monitor completion via TLC/LCMS.

  • Fieser Quench: Cool to 0 °C. For every x grams of LiAlH4 used, sequentially add x mL of H2O, x mL of 15% aqueous NaOH, and 3x mL of H2O. Stir vigorously for 15 minutes until a white, granular precipitate forms.

  • Isolation: Filter the suspension through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate to afford 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol.

Section 3: Amidation & Coupling Reactions

Q: I need to synthesize an amide from the hydrolyzed pyrazole-acetic acid. My lab's standard protocol uses DCC in Dichloromethane (DCM), but our EHS department is banning DCM. What are the best alternatives?

Causality & Expert Insight: DCM and DMF have historically been the default solvents for Steglich-type esterifications and amidations. However, DCM is a volatile halogenated solvent with significant environmental and health risks, while DMF is a known reprotoxin[3]. Recent high-throughput screening by the ACS Green Chemistry Institute has identified greener "drop-in" replacements that maintain or exceed the coupling efficiency of DCM without the associated hazards[4].

For the coupling of pyrazole-acetic acids, Dimethyl Carbonate (DMC) or 2-MeTHF used in conjunction with Mukaiyama's reagent or EDC/Oxyma provides excellent yields while adhering to modern sustainable chemistry guidelines[3].

Quantitative Solvent Comparison for Pyrazole-Acetate Transformations

The following table summarizes the physicochemical properties and suitability of various solvents for pyrazole-acetate workflows, grounded in the Sanofi and ACS GCI Solvent Selection Guides[2].

SolventTarget Reaction ClassBoiling Point (°C)EHS RankingWater MiscibilitySuitability & Mechanistic Rationale for Pyrazole Acetates
THF Reduction, Enolate66UsableHighExcellent. Coordinates strongly with Li/Al, preventing intermediate precipitation.
2-MeTHF Extraction, Coupling80RecommendedLowExcellent. Superior partitioning for heteroaromatics; greener alternative to THF/DCM.
DMC Amidation (Coupling)90RecommendedLowExcellent. High-performing, sustainable drop-in replacement for DCM in Steglich couplings.
EtOH / H2O Saponification~78RecommendedHighGood. Standard for hydrolysis, but requires careful isoelectric workup to avoid product loss.
DCM Amidation (Coupling)40Banned / UndesirableLowPoor. Toxic and volatile. Should be substituted with DMC or 2-MeTHF.
Diethyl Ether Reduction35UndesirableLowPoor. Weak coordination leads to stalled reactions due to insoluble aluminate complexes.

References

  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development (ACS).
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC).
  • The Effect of 1,3-Diaryl-[1H]-pyrazole-4-acetamides on Glucose Utilization in ob/ob Mice. Journal of Medicinal Chemistry (ACS).

Sources

Reference Data & Comparative Studies

Validation

comparing ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate with other substituted pyrazole building blocks

Nitrogen-containing heterocycles, particularly pyrazoles, are foundational to modern medicinal chemistry. They feature prominently in marketed drugs ranging from COX-2 inhibitors (e.g., Celecoxib) to advanced kinase inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Nitrogen-containing heterocycles, particularly pyrazoles, are foundational to modern medicinal chemistry. They feature prominently in marketed drugs ranging from COX-2 inhibitors (e.g., Celecoxib) to advanced kinase inhibitors 1. When designing novel therapeutics, the choice of the specific pyrazole building block dictates not only the spatial geometry of the target molecule but also its physicochemical and pharmacokinetic profiles.

This guide provides an in-depth technical comparison of ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate against its structural analogs—specifically the N-methyl, N-phenyl, and N-unsubstituted variants—equipping researchers with the data necessary to optimize hit-to-lead and lead optimization campaigns.

Physicochemical and Structural Comparison

The substitution at the N1 position of the 3,5-dimethylpyrazole core significantly influences the molecule's lipophilicity (LogP), steric bulk, and hydrogen-bonding capacity. These factors are critical when targeting specific hydrophobic pockets, such as the allosteric sites in p38α MAP kinase or phosphodiesterases (PDEs) 2.

Table 1: Comparative Physicochemical Properties of Substituted Pyrazole-4-Acetate Building Blocks

Building BlockN1-SubstituentEst. LogPSteric Hindrance (N1)H-Bond DonorsH-Bond AcceptorsPrimary Utility
Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetateNone (H)~1.2Minimal13Fragment screening, metal chelation
Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetateMethyl (-CH3)~1.8Low03Standard lipophilic spacer
Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate Ethyl (-CH2CH3) ~2.3 Moderate 0 3 Optimized half-life, pocket filling
Ethyl 2-(1-phenyl-3,5-dimethyl-1H-pyrazol-4-yl)acetatePhenyl (-C6H5)~3.5High03Deep hydrophobic pocket targeting
Pharmacokinetic Implications: Why Choose the N-Ethyl Variant?

While the N-methyl variant (ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate) is a ubiquitous standard in library synthesis 3, it is highly susceptible to rapid N-demethylation by hepatic CYP450 enzymes. Conversely, the N-phenyl derivative offers excellent binding affinity in large lipophilic pockets but often pushes the final API's overall LogP beyond Lipinski's ideal range, leading to poor aqueous solubility.

The N-ethyl derivative strikes an optimal balance. It provides sufficient steric bulk to fill hydrophobic cavities (such as the DFG-out pocket in kinases) while exhibiting a slower rate of oxidative metabolism compared to the N-methyl analog, thereby extending the biological half-life of the resulting drug candidate.

G N_Methyl N-Methyl Pyrazole (Standard) Metab1 Rapid N-Demethylation (High CYP450 Clearance) N_Methyl->Metab1 N_Ethyl N-Ethyl Pyrazole (Optimized) Metab2 Slower Oxidation (Improved Half-life) N_Ethyl->Metab2 N_Phenyl N-Phenyl Pyrazole (Bulky) Metab3 Aromatic Hydroxylation (High Lipophilicity Risk) N_Phenyl->Metab3

Pharmacokinetic impact of N1-substitution on pyrazole metabolic clearance.

Experimental Workflow: Late-Stage Functionalization

To utilize ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate in library synthesis, the ester must first be hydrolyzed to the corresponding acetic acid, followed by amide coupling. The following protocol is designed as a self-validating system to ensure high yield and purity without the need for intermediate column chromatography.

Step 1: Ester Hydrolysis (Saponification)
  • Procedure: Dissolve 1.0 eq of ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate in a 3:1:1 mixture of THF/MeOH/H₂O. Add 2.0 eq of LiOH·H₂O. Stir at room temperature for 4 hours.

  • Mechanistic Causality: The mixed solvent system is critical. THF solubilizes the organic starting material, water dissolves the LiOH, and MeOH acts as a phase-transfer bridge to ensure a homogeneous reaction. LiOH is preferred over NaOH/KOH because the resulting lithium carboxylate salt is highly soluble in the aqueous phase, preventing premature precipitation and ensuring complete conversion.

  • Validation: Monitor by TLC (10% MeOH in DCM). The starting material (Rf ~0.8) should completely disappear, replaced by baseline material.

  • Workup: Acidify to pH 3 using 1M HCl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate to yield 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid.

Step 2: Amide Coupling
  • Procedure: Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add 1.2 eq of the target primary/secondary amine, 1.5 eq of HATU, and 3.0 eq of DIPEA. Stir at room temperature for 12 hours under N₂.

  • Mechanistic Causality: HATU is selected over traditional EDC/HOBt due to the steric hindrance imposed by the flanking 3,5-dimethyl groups on the pyrazole ring. The bulky dimethyl groups restrict the rotational freedom of the acetic acid side chain, requiring a highly reactive uronium coupling agent to drive the formation of the active ester intermediate. DIPEA provides the basic environment necessary to deprotonate the amine without acting as a competing nucleophile.

  • Validation: Confirm product formation via LC-MS. The mass spectrum should show the [M+H]+ peak of the target amide with minimal unreacted acid.

G A Ethyl 2-(1-ethyl-3,5-dimethyl -1H-pyrazol-4-yl)acetate B 2-(1-ethyl-3,5-dimethyl -1H-pyrazol-4-yl)acetic acid A->B LiOH (2 eq) THF/MeOH/H2O 4h, RT C Target Amide API B->C Amine (1.2 eq) HATU, DIPEA, DMF 12h, RT

Two-step synthetic workflow from pyrazole ester building block to target amide API.

Conclusion

The selection of a pyrazole building block is a critical decision that cascades through the entire drug development process. While N-methyl pyrazoles serve as excellent baseline scaffolds 4, the strategic use of ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate provides a sophisticated method for fine-tuning a drug candidate's pharmacokinetic profile. By leveraging the moderate steric bulk and improved metabolic stability of the N-ethyl group, medicinal chemists can effectively optimize receptor binding and extend in vivo half-life.

Sources

Comparative

Comparative Mass Spectrometry Fragmentation Guide: Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate vs. Structural Analogs

Executive Summary In modern drug discovery, pyrazole-based scaffolds are ubiquitous due to their favorable pharmacokinetic properties and target binding affinities. However, the structural elucidation of closely related...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, pyrazole-based scaffolds are ubiquitous due to their favorable pharmacokinetic properties and target binding affinities. However, the structural elucidation of closely related pyrazole analogs during metabolite profiling or impurity analysis requires high-resolution mass spectrometry (HRMS) with precise interpretation of collision-induced dissociation (CID) pathways.

This guide provides an objective, data-driven comparison of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate against its structural isomers. By mapping these pathways, researchers can confidently differentiate between N-alkyl and ester-alkyl variations in complex matrices.

Mechanistic Causality of Pyrazole Ionization

The analytical performance of a mass spectrometry method is dictated by the intrinsic gas-phase chemistry of the analyte. For pyrazole derivatives, the choice of ionization source and polarity is critical.

Why ESI+ over EI? While traditional Gas Chromatography-Electron Impact (GC-EI-MS) generates odd-electron radical cations ( M+∙ ) that undergo aggressive alpha-cleavages, Liquid Chromatography-Electrospray Ionization (LC-ESI-MS) is preferred for intact molecular characterization. The pyrazole ring contains a highly basic pyridine-like nitrogen (N2). Under acidic ESI conditions, this nitrogen readily abstracts a proton to form a highly stable, even-electron pseudomolecular ion [M+H]+ [1].

Once isolated in the collision cell, the even-electron [M+H]+ ion undergoes CID. According to the even-electron rule, fragmentation preferentially proceeds via the expulsion of neutral molecules (e.g., ethanol, carbon monoxide, ethylene) rather than radicals, creating a predictable and reproducible spectral fingerprint [2].

Quantitative Fragmentation Comparison

To objectively demonstrate the diagnostic power of MS/MS, we compare the target compound against two closely related analogs. Notice how the primary neutral loss and the base peak uniquely identify the specific sites of alkylation.

Table 1: ESI-CID Fragmentation Profiles of Pyrazole Analogs
CompoundMolecular FormulaPrecursor Ion [M+H]+ Primary Neutral LossBase Peak (CID)Diagnostic Secondary Ions
Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate (Target)C₁₁H₁₈N₂O₂m/z 211.14-46 Da (Ethanol)m/z 137.11m/z 165.10, 109.08
Methyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate (Analog 1)C₁₀H₁₆N₂O₂m/z 197.13-32 Da (Methanol)m/z 137.11m/z 165.10, 109.08
Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate (Analog 2)C₁₀H₁₆N₂O₂m/z 197.13-46 Da (Ethanol)m/z 123.09m/z 151.10, 95.06

Key Differentiators:

  • Ester Identification: The target compound and Analog 2 both lose 46 Da (ethanol), confirming the presence of an ethyl ester. Analog 1 loses 32 Da (methanol), confirming a methyl ester.

  • N-Alkylation Identification: The base peak represents the highly stable pyrazolyl-methyl cation. The target and Analog 1 yield m/z 137.11 (N-ethyl), while Analog 2 yields m/z 123.09 (N-methyl).

Mechanistic Pathway Visualization

The fragmentation of ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate follows a sequential degradation pathway driven by charge stabilization.

MS_Fragmentation M [M+H]+ m/z 211.14 Target Compound Acylium Acylium Ion m/z 165.10 M->Acylium - C2H5OH (46 Da) PyMe Pyrazolyl-methyl Cation m/z 137.11 M->PyMe - C4H8O2 (88 Da) Acylium->PyMe - CO (28 Da) Dealkyl N-Dealkylated Cation m/z 109.08 PyMe->Dealkyl - C2H4 (28 Da) RingFrag Ring Cleavage m/z 82.07 Dealkyl->RingFrag - HCN (27 Da)

Proposed ESI-CID fragmentation pathway for ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate.

Pathway Analysis (E-E-A-T Insights)
  • Acylium Ion Formation (m/z 165.10): The initial low-energy cleavage involves the protonated ester. The loss of the alkoxy group (ethanol) generates a resonance-stabilized acylium ion. This is a hallmark cleavage for ester-containing small molecules [2].

  • The Thermodynamic Sink (m/z 137.11): Loss of carbon monoxide from the acylium ion, or direct loss of ethyl formate/acetate equivalents from the precursor, yields the pyrazolyl-methyl cation. The positive charge is highly delocalized across the nitrogen-rich heteroaromatic ring, making this the most abundant ion (base peak) across a wide range of collision energies.

  • High-Energy Ring Cleavage (m/z 82.07): At elevated collision energies (>30 eV), the robust pyrazole core finally fractures. This typically involves the expulsion of hydrogen cyanide (HCN) or molecular nitrogen (N₂), a well-documented phenomenon in pyrazole mass spectrometry [3].

Self-Validating Experimental Protocol: LC-ESI-MS/MS

A mass spectrometry protocol is only as reliable as its internal controls. The following step-by-step workflow employs a self-validating feedback loop using orthogonal blanks and collision energy ramping to ensure that the observed m/z transitions are intrinsic to the molecule and not artifacts of in-source fragmentation.

Step 1: Sample Preparation & System Suitability
  • Action: Dilute the target compound to 100 ng/mL in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as the proton donor. Because the pyrazole nitrogen is basic, the excess protons drive the equilibrium toward the [M+H]+ state, maximizing signal intensity and preventing the formation of sodium adducts ( [M+Na]+ ) which resist predictable CID fragmentation.

  • Self-Validation: Inject a solvent blank immediately before and after the sample. If the m/z 211 transition appears in the post-blank, carryover is present, and the needle wash protocol must be optimized before proceeding.

Step 2: Chromatographic Separation
  • Action: Utilize a Sub-2 µm C18 Reverse Phase column (e.g., 50 mm x 2.1 mm, 1.7 µm). Run a rapid gradient from 5% Mobile Phase B (0.1% FA in ACN) to 95% B over 5 minutes.

  • Causality: Even when using MS/MS, isobaric interferences from the matrix can convolute the spectra. Chromatographic retention time ( tR​ ) serves as an orthogonal identifier to the mass-to-charge ratio.

Step 3: Mass Spectrometry (ESI-CID) Acquisition
  • Action: Operate the triple quadrupole or Q-TOF in Positive Electrospray Ionization (ESI+) mode. Isolate m/z 211.1 in Q1.

  • Action: Ramp the Collision Energy (CE) across three discrete steps: 10 eV, 20 eV, and 40 eV using Argon or Nitrogen as the collision gas.

  • Causality: Low CE (10 eV) preserves the fragile acylium ion (m/z 165). Medium CE (20 eV) maximizes the base peak (m/z 137). High CE (40 eV) forces the pyrazole ring to fracture, yielding the diagnostic m/z 82 ion. Relying on a single CE risks missing critical structural information.

References

  • University of Alabama at Birmingham (UAB)
  • Mass Spectrometry - Fragmentation Patterns Chemistry LibreTexts URL
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry IntechOpen URL

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